molecular formula C15H16N2O3 B8409390 4-carboxy-2-isobutyl-6-phenyl-2H-pyridazin-3-one

4-carboxy-2-isobutyl-6-phenyl-2H-pyridazin-3-one

Cat. No. B8409390
M. Wt: 272.30 g/mol
InChI Key: FAQAXRRQVHWFOB-UHFFFAOYSA-N
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Patent
US07087606B2

Procedure details

Following the procedure of Example 1 (7), 2-isobutyl-4-methoxycarbonyl-6-phenyl-2H-pyridazin-3-one was reacted to yield the title compound as colorless fine-needles (yield: 82.5%).
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-isobutyl-4-methoxycarbonyl-6-phenyl-2H-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:22])[N:6]([CH2:18][CH:19]([CH3:21])[CH3:20])[N:7]=[C:8]([C:10]2[CH:15]=[CH:14][C:13](C)=[C:12](F)[CH:11]=2)[CH:9]=1)([OH:3])=[O:2].C(N1C(=O)C(C(OC)=O)=CC(C2C=CC=CC=2)=N1)C(C)C>>[C:1]([C:4]1[C:5](=[O:22])[N:6]([CH2:18][CH:19]([CH3:20])[CH3:21])[N:7]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:9]=1)([OH:3])=[O:2]

Inputs

Step One
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1C(N(N=C(C1)C1=CC(=C(C=C1)C)F)CC(C)C)=O
Step Two
Name
2-isobutyl-4-methoxycarbonyl-6-phenyl-2H-pyridazin-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N1N=C(C=C(C1=O)C(=O)OC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(N(N=C(C1)C1=CC=CC=C1)CC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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